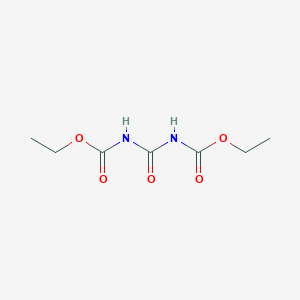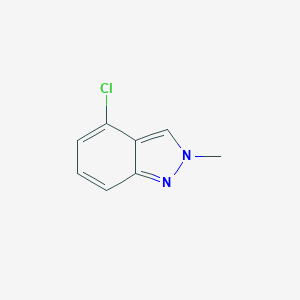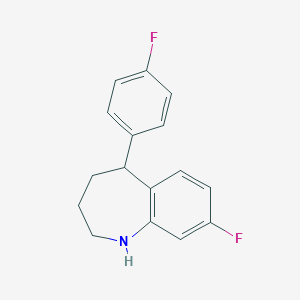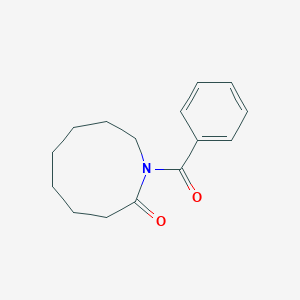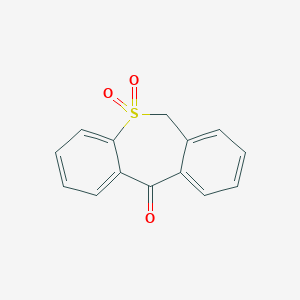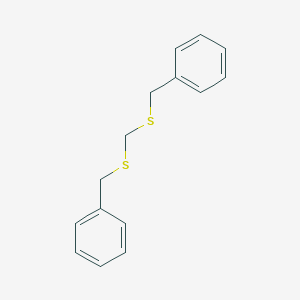
1-Benzoylpyrrolidin-3-amine
Vue d'ensemble
Description
1-Benzoylpyrrolidin-3-amine is a compound with the molecular formula C11H14N2O. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .Chemical Reactions Analysis
Amines, including this compound, can act as weak organic bases . They can form intermolecular hydrogen bonds using their lone pair of electrons on the nitrogen atom .Physical And Chemical Properties Analysis
Amines, including this compound, have the ability to form intermolecular hydrogen bonds due to the polar nature of primary and secondary amines . Lower aliphatic amines are soluble in water, but solubility decreases with an increase in the molecular mass of amines due to the increase in the size of the hydrophobic alkyl group .Applications De Recherche Scientifique
a. Ligands de récepteurs :
Applications environnementales
1-Benzoylpyrrolidin-3-amine contribue aux technologies durables :
a. Capture du carbone :En conclusion, this compound fait le lien entre les domaines de la chimie médicinale, de la science des matériaux et de la durabilité environnementale. Sa polyvalence inspire la recherche interdisciplinaire, ouvrant la voie à des applications innovantes ayant un impact sociétal . 🌱🔬
Mots-clés : Amines, Synthèse, Réactivité, Propriétés, Applications, Chimie organique, Chimie médicinale, Science des matériaux, Catalyse, Biomolécules .
Mécanisme D'action
The mechanism of action of 1-benzoylpyrrolidin-3-amine is not fully understood. However, it is believed to interact with proteins and other molecules in the cell membrane, causing changes in their structure and function. It is also believed to interact with enzymes, which can lead to changes in the activity of these enzymes.
Biochemical and Physiological Effects
This compound has been studied extensively in the scientific community for its various biochemical and physiological effects. It has been shown to have anti-inflammatory and antineoplastic effects, as well as to have an effect on the brain and nervous system. It has also been shown to interact with proteins and enzymes, leading to changes in their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzoylpyrrolidin-3-amine has several advantages and limitations for lab experiments. One of the main advantages is its low solubility in water, which makes it easier to work with in the lab. Additionally, it is inexpensive and readily available, making it a cost-effective choice for experiments. One of the main limitations is its potential toxicity, which can be a concern when working with this compound in the lab.
Orientations Futures
1-Benzoylpyrrolidin-3-amine has many potential future applications. One potential application is in the development of new drugs, as it has been shown to have anti-inflammatory and antineoplastic effects. Additionally, it may be useful in the development of new treatments for neurological disorders, as it has been shown to interact with proteins and enzymes in the brain and nervous system. Finally, it may be useful in the development of new agrochemicals, as it has been shown to interact with proteins and enzymes in plants.
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCPFGTXVLZUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

